molecular formula C7H14N2O2 B15072191 2-Amino-3-(pyrrolidin-3-yl)propanoic acid CAS No. 1313016-75-9

2-Amino-3-(pyrrolidin-3-yl)propanoic acid

Cat. No.: B15072191
CAS No.: 1313016-75-9
M. Wt: 158.20 g/mol
InChI Key: UJGNCYAOIKEUNK-UHFFFAOYSA-N
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Description

2-Amino-3-(pyrrolidin-3-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a pyrrolidine ring attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyrrolidin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde or ketone reacts with ammonia and hydrogen cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the desired amino acid . Another method involves the use of zinc dust and zinc formate in the presence of formic acid, followed by recrystallization using a mixture of ethanol and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyrrolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

2-Amino-3-(pyrrolidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a neurotransmitter.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing neurotransmission and other cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(pyrrolidin-3-yl)propanoic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-3-pyrrolidin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNCYAOIKEUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724481
Record name 3-Pyrrolidin-3-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313016-75-9
Record name 3-Pyrrolidin-3-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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